(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide
Description
(E)-3-(1H-Benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide is a Schiff base derivative featuring a benzimidazole core linked via a propanehydrazide spacer to a benzylidene group. Its synthesis typically involves condensation between a benzimidazole-containing hydrazide and benzaldehyde under reflux conditions, as described in analogous protocols . The (E)-configuration of the imine bond is confirmed via X-ray crystallography in related compounds, ensuring structural integrity . This compound serves as a scaffold for drug discovery due to the benzimidazole moiety's known bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-benzylideneamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(20-19-12-14-6-2-1-3-7-14)10-11-21-13-18-15-8-4-5-9-16(15)21/h1-9,12-13H,10-11H2,(H,20,22)/b19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMAYUILEUVBEY-XDHOZWIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-benzylidenepropanehydrazide typically involves the condensation of benzimidazole derivatives with benzylidenepropanehydrazide under specific reaction conditions. The process may include:
Starting Materials: Benzimidazole, benzaldehyde, and hydrazine derivatives.
Reaction Conditions: The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction.
Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-benzylidenepropanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₁₈N₄
- Molecular Weight : 290.37 g/mol
- IUPAC Name : (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide
The compound features a benzimidazole moiety, which is known for its biological activity, particularly in the development of pharmaceuticals.
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Studies have shown that derivatives of benzimidazole exhibit significant antibacterial and antifungal activities. For instance, research has demonstrated that compounds containing the benzimidazole structure can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have indicated that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. Specifically, the compound has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .
Nanomaterials Synthesis
The compound has been utilized in the synthesis of nanomaterials. Its ability to act as a stabilizing agent during the formation of nanoparticles has been documented. For example, this compound can facilitate the synthesis of metal nanoparticles with controlled size and morphology, which are crucial for applications in catalysis and electronics .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers tested various derivatives of benzimidazole, including this compound, against common pathogens. The results indicated a significant reduction in bacterial counts at low concentrations, suggesting its potential as a therapeutic agent against infections .
Case Study 2: Cancer Cell Apoptosis
A recent investigation focused on the effects of this compound on human breast cancer cell lines. The study found that treatment with this compound resulted in a marked increase in apoptosis markers compared to untreated controls. Flow cytometry analysis confirmed these findings, indicating its potential for further development as an anticancer drug .
Mechanism of Action
The mechanism of action of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-benzylidenepropanehydrazide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to:
Inhibit Enzymes: They can inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division.
Disrupt Cellular Processes: They may interfere with cellular processes such as protein synthesis and signal transduction pathways.
Induce Apoptosis: Some derivatives can induce programmed cell death (apoptosis) in cancer cells by activating specific pathways.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
The benzylidene moiety's substitution pattern significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Halogenated derivatives (e.g., 3,5-dibromo-2-hydroxy) exhibit stronger enzyme inhibition due to halogen bonding .
- Electron-donating groups (e.g., diethylamino) enhance solubility but may reduce membrane permeability .
- Bulky substituents (e.g., anthracenyl) improve target engagement but may complicate synthetic yields .
Modifications to the Propanehydrazide Chain
Alterations in the hydrazide spacer or benzimidazole linkage also impact bioactivity:
Key Observations :
Biological Activity
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various cancer cell lines and its role as a multi-target kinase inhibitor. This article explores the synthesis, biological activities, mechanisms of action, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves the condensation reaction between benzo[d]imidazole derivatives and benzylidene hydrazides. This method allows for the efficient formation of the hydrazone linkage, which is crucial for the biological activity of the resulting compound.
Anticancer Properties
Recent studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM across different cancer types, indicating potent anticancer activity comparable to established chemotherapeutics such as doxorubicin and sunitinib .
Table 1: Cytotoxicity of Related Compounds
| Compound ID | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 6c | HCT-116 | 7.82 | |
| 6h | HepG2 | 10.21 | |
| 6i | MCF-7 | 8.45 | |
| Doxorubicin | HCT-116 | 4.17 | |
| Sunitinib | MCF-7 | 24.06 |
The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis and cell cycle arrest in cancer cells. Specifically, studies have shown that this compound can upregulate pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Moreover, molecular docking studies suggest that this compound interacts with key kinases involved in cancer progression, including EGFR and HER2, enhancing its potential as a multi-targeted kinase inhibitor .
Other Biological Activities
In addition to its anticancer properties, derivatives of benzo[d]imidazole compounds have been reported to exhibit antibacterial, antifungal, and antiviral activities. For example, some benzimidazole derivatives have shown promise as inhibitors against various bacterial strains and as potential therapeutic agents for infectious diseases .
Case Studies
Research has highlighted the effectiveness of this compound in preclinical models:
- Study on HepG2 Cells : A study demonstrated that treatment with this compound led to significant apoptosis in HepG2 liver cancer cells, with mechanistic insights revealing alterations in cell cycle dynamics and apoptotic pathways .
- Multi-Kinase Inhibition : Another investigation focused on the ability of related compounds to inhibit multiple kinases involved in tumor growth, underscoring their potential as broad-spectrum anticancer agents .
Q & A
Q. What are the established synthetic routes for (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide, and how are intermediates characterized?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of o-phenylenediamine with carbon disulfide and KOH to form 1H-benzo[d]imidazole-2-thiol, confirmed via IR (S-H stretch at ~2634 cm⁻¹) and ¹H-NMR (δ12.31 for S-H) .
- Step 2 : Hydrazine hydrate treatment to yield 2-hydrazinyl-1H-benzo[d]imidazole, with IR bands at 3464 cm⁻¹ (N-H) and elemental analysis (deviation ≤ ±0.4%) .
- Final Step : Condensation with aromatic aldehydes under acidic conditions (e.g., glacial acetic acid) to form the hydrazide. Purification via recrystallization or column chromatography is critical for yield optimization .
Table 1 : Key Spectral Data for Intermediate Characterization
| Compound | IR (cm⁻¹) | ¹H-NMR (δ) | ¹³C-NMR (δ) |
|---|---|---|---|
| 1H-Benzo[d]imidazole-2-thiol | 2634 (S-H), 3395 (N-H) | 12.31 (S-H), 10.93 (N-H) | 151.93 (N=C-N) |
| 2-Hydrazinyl derivative | 3464 (N-H) | 6.7–8.2 (aromatic H) | 130.72, 116.58 (aromatic C) |
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., N-H at ~3400 cm⁻¹, C=N at ~1600 cm⁻¹) .
- ¹H/¹³C-NMR : Resolves aromatic protons (δ6.7–8.2) and carbons (δ115–151), with imine (C=N) shifts at δ150–160 .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 338.4 for a related benzimidazole hydrazide) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Activity : Derivatives exhibit MIC values of 1.5–3.125 µg/mL against bacterial/fungal strains, comparable to standard drugs .
- Enzyme Inhibition : Related hydrazides show α-glucosidase inhibition (IC₅₀ = 6.10–7.34 µM vs. acarbose IC₅₀ = 378.2 µM) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency for imine formation .
- Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate condensation, while microwave-assisted synthesis reduces reaction time .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves stereoisomers, critical for (E)-configuration .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Dose-Response Validation : Re-evaluate IC₅₀ values under standardized assays (e.g., α-glucosidase inhibition at pH 6.8) to address variability .
- Structural Confirmation : Cross-validate NMR/XRPD data to rule out polymorphic effects on activity .
Q. How can computational methods enhance the understanding of structure-activity relationships (SAR)?
- DFT Studies : Optimize geometry (B3LYP/6-31++G(d,p)) to correlate electronic properties (HOMO-LUMO gaps) with bioactivity .
- Molecular Docking : Simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) to prioritize derivatives for synthesis .
Table 2 : Computational Parameters for SAR Analysis
| Parameter | Value | Relevance |
|---|---|---|
| HOMO-LUMO Gap | 3.5–4.2 eV | Predicts charge transfer and reactivity |
| Dipole Moment | 5.6–6.8 Debye | Indicates polar interactions with enzymes |
Q. What are the challenges in characterizing stereochemical purity, and how are they addressed?
- NOESY NMR : Detects spatial proximity of protons to confirm (E)-configuration of the imine bond .
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
Q. How do substituents on the benzylidene moiety influence bioactivity?
- Electron-Withdrawing Groups (e.g., -NO₂) : Enhance α-glucosidase inhibition by 30% via increased electrophilicity .
- Hydrophobic Substituents (e.g., -CF₃) : Improve membrane permeability, boosting antimicrobial potency (MIC reduction by 50%) .
Q. What in vitro models are suitable for evaluating cytotoxicity and selectivity?
- Cell Lines : Use HepG2 (liver) and MCF-7 (breast cancer) for baseline toxicity profiling (IC₅₀ > 50 µM desired) .
- Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells); aim for SI ≥ 5 .
Q. How can researchers validate target engagement in mechanistic studies?
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to enzymes like α-glucosidase .
- Western Blotting : Confirm downregulation of inflammatory markers (e.g., COX-2) in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
